molecular formula C25H21N3O4 B6262153 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indazol-5-yl)propanoic acid CAS No. 1145678-35-8

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indazol-5-yl)propanoic acid

Cat. No. B6262153
CAS RN: 1145678-35-8
M. Wt: 427.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-(1H-indazol-5-yl)propanoic acid, commonly referred to as FIPA, is a synthetic compound that has been widely used in scientific research. FIPA is a member of the family of indazole-based compounds and is known to possess a variety of pharmacological activities. FIPA is a potent inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation, bronchial constriction, and other physiological functions. The compound has also been found to possess anti-tumor and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of FIPA is believed to involve the inhibition of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indazol-5-yl)propanoic acid, an enzyme involved in the regulation of inflammation, bronchial constriction, and other physiological functions. 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indazol-5-yl)propanoic acid is a cAMP-specific phosphodiesterase enzyme that is responsible for the breakdown of cAMP, a second messenger molecule that plays an important role in the regulation of inflammation and other physiological processes. By inhibiting 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indazol-5-yl)propanoic acid, FIPA is able to increase the levels of cAMP, thus leading to the inhibition of inflammation and other physiological effects.
Biochemical and Physiological Effects
FIPA has been found to possess a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and bronchodilator activities. In addition, FIPA has been found to possess a variety of effects on the cardiovascular system, including the inhibition of platelet aggregation, the reduction of blood pressure, and the inhibition of angiotensin-converting enzyme (ACE) activity. FIPA has also been found to possess anti-oxidant and anti-apoptotic activities, and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

FIPA has a number of advantages for use in laboratory experiments. The compound is relatively stable and can be synthesized in the laboratory in a relatively straightforward manner. In addition, the compound is non-toxic and can be used in a variety of laboratory studies without posing a risk to human health. However, there are some limitations to the use of FIPA in laboratory experiments. The compound is not commercially available and must be synthesized in the laboratory, and the synthesis process can be time-consuming and difficult to replicate.

Future Directions

There are a number of potential future directions for the use of FIPA in scientific research. The compound could be used to further investigate the mechanism of action of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indazol-5-yl)propanoic acid inhibitors, and could be used to develop new drugs for the treatment of inflammatory diseases and other conditions. In addition, FIPA could be used to further investigate the biochemical and physiological effects of the compound, and could be used in the development of new drugs for the treatment of neurodegenerative diseases. Finally, FIPA could be used to investigate the potential applications of the compound in the treatment of cancer and other diseases.

Synthesis Methods

FIPA is a synthetic compound and can be synthesized in the laboratory through a multi-step process. The first step involves the reaction of 9-fluorenone with 1H-indazole-5-ylpropionic acid in the presence of anhydrous sodium carbonate and sodium acetate. The resulting product is then reacted with methoxycarbonyl chloride in the presence of triethylamine to form FIPA. The final step of the synthesis involves the hydrolysis of the FIPA to form the desired compound.

Scientific Research Applications

FIPA has been widely used in scientific research due to its potent inhibitory activity against 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indazol-5-yl)propanoic acid. The compound has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and bronchodilator effects. FIPA has been used in a variety of studies, including those related to the study of the mechanism of action of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indazol-5-yl)propanoic acid inhibitors, the development of new drugs for the treatment of inflammatory diseases, and the study of the biochemical and physiological effects of FIPA.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indazol-5-yl)propanoic acid' involves the protection of the amine group of 1H-indazole-5-carboxylic acid, followed by the coupling of the protected amine with 9H-fluorene-9-carboxylic acid. The resulting intermediate is then deprotected and coupled with 2-bromo-3-(1H-indazol-5-yl)propanoic acid to obtain the final product.", "Starting Materials": [ "1H-indazole-5-carboxylic acid", "9H-fluorene-9-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "N,N-diisopropylethylamine (DIPEA)", "2-bromo-3-(1H-indazol-5-yl)propanoic acid", "N,N-dimethylformamide (DMF)", "Methanol", "Dichloromethane (DCM)", "Ethyl acetate", "Sodium bicarbonate (NaHCO3)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "1. Protection of 1H-indazole-5-carboxylic acid with 9H-fluorene-9-carboxylic acid using DCC and DMAP in DMF to obtain the protected intermediate.", "2. Deprotection of the protected intermediate using HCl in methanol to obtain the free amine intermediate.", "3. Coupling of the free amine intermediate with 2-bromo-3-(1H-indazol-5-yl)propanoic acid using DIPEA in DCM to obtain the final product.", "4. Purification of the final product using column chromatography with ethyl acetate as the eluent.", "5. Neutralization of the final product with NaHCO3 and recrystallization from methanol to obtain the pure compound." ] }

CAS RN

1145678-35-8

Product Name

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(1H-indazol-5-yl)propanoic acid

Molecular Formula

C25H21N3O4

Molecular Weight

427.5

Purity

95

Origin of Product

United States

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